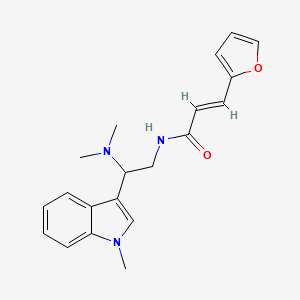

(E)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(furan-2-yl)acrylamide

Description

This compound belongs to the acrylamide class, characterized by an (E)-configured α,β-unsaturated carbonyl group. Its structure features a dimethylaminoethyl side chain substituted with a 1-methylindole moiety and a furan-2-yl acrylamide backbone.

- Dimethylamino group: Enhances solubility and may influence receptor binding through hydrogen bonding or charge interactions .

- 1-Methylindole: A hydrophobic aromatic system that can participate in π-π stacking or interact with hydrophobic pockets in biological targets .

- Furan-2-yl acrylamide: The α,β-unsaturated system is critical for covalent or non-covalent interactions with target proteins, while the furan ring contributes to electronic effects and metabolic stability .

Properties

IUPAC Name |

(E)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-22(2)19(13-21-20(24)11-10-15-7-6-12-25-15)17-14-23(3)18-9-5-4-8-16(17)18/h4-12,14,19H,13H2,1-3H3,(H,21,24)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCXLBVTCIGJFV-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C=CC3=CC=CO3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)/C=C/C3=CC=CO3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(furan-2-yl)acrylamide, also known by its CAS number 1421373-65-0, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 351.45 g/mol. The structure consists of an indole moiety connected to a dimethylaminoethyl group and a furan-substituted acrylamide, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to modulate various signaling pathways through receptor binding and enzyme inhibition. Notably, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and exhibiting antiviral properties.

Biological Activity Profiles

The following table summarizes the biological activities reported for (E)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(furan-2-yl)acrylamide:

Case Studies

- Antiviral Activity : A study highlighted the compound's ability to inhibit the NS2B-NS3 protease of Flavivirus, crucial for viral replication. The compound exhibited an IC50 value of 9.8 μM, indicating moderate antiviral efficacy compared to other tested compounds .

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that this compound effectively induces cytotoxicity in various cancer cell lines. For instance, it showed significant activity against MKN-45 cells, with IC50 values below 10 μM, suggesting potential as an anticancer agent .

- Mechanistic Insights : Further research into the mechanism revealed that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation, leading to enhanced anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents and reported activities of structurally related acrylamide derivatives:

*Hypothesized based on structural similarity to EGFR-TKI inhibitors in .

Key Findings from Comparative Analysis

Role of the Dimethylamino Group

- In the target compound, the dimethylaminoethyl side chain may improve cellular permeability compared to phenyl or cyano-substituted analogs .

- highlights that dimethylamino groups in EGFR-TKI inhibitors enhance binding to kinase ATP pockets via electrostatic interactions .

Impact of the Furan vs. Other Aromatic Systems

- The furan-2-yl group in the target compound offers a balance of electron-rich character and metabolic stability. In contrast, trimethoxyphenyl () or cyano-substituted systems () prioritize bulkier hydrophobic or electrophilic interactions, respectively .

- Furan-containing analogs (e.g., ) show moderate antifungal activity, suggesting that furan may favor interactions with fungal enzymes .

Indole Substitution Patterns

- 2-Methylindole derivatives () exhibit antifungal activity, indicating that indole substitution position critically influences target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.